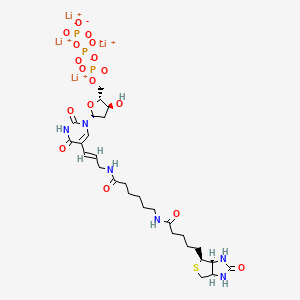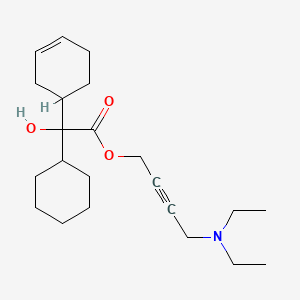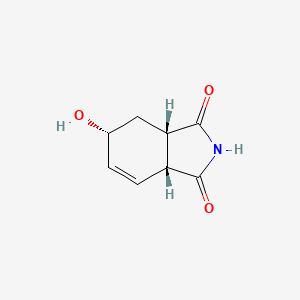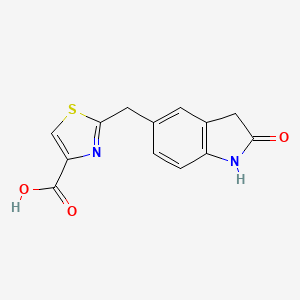
1-Bromo-2-methylpropane-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methylpropane-d9, also known as Isobutyl bromide, is a halogenated alkane used in various synthetic preparations . Its molecular formula is C4H9Br .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a carbon atom, which is also attached to a methyl group and a propane group . The molecular weight is 137.018 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.02 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index are available for the similar compound 1-Bromo-2-methylpropane .Applications De Recherche Scientifique
Solution Enthalpies and Solvent Effects
Martins et al. (2006) explored the solution enthalpies of 1-bromoadamantane, comparing them with those of 2-bromo-2-methylpropane in monoalcohols. This study highlights the importance of solute size and solvent structure on solution enthalpies, offering insights into solvent-solute interactions relevant to 1-Bromo-2-methylpropane-d9 applications in solution thermodynamics (Martins et al., 2006).
Radiochemistry and PET Imaging
Rotteveel et al. (2017) focused on the radiosynthesis of 1-iodo-2-[11 C]methylpropane and its applications in further radiosynthesis reactions. This work underscores the versatility of halogenated compounds like this compound in developing radiolabeled synthons for positron emission tomography (PET) imaging, facilitating advancements in biomedical imaging and diagnostics (Rotteveel et al., 2017).
Reaction Kinetics and Solvolysis
Research by Wang et al. (2013) on the SN1 hydrolysis reaction of 2-bromo-2-methylpropane provides fundamental insights into reaction kinetics and mechanisms. This study, by observing reaction rates near the critical point of solvents, contributes to a deeper understanding of how structural variations in halogenated compounds, including deuterated versions, affect reaction dynamics (Wang et al., 2013).
Calorimetry and Excess Enthalpies
The work of Artigas et al. (2001) on the calorimetric behavior of primary bromobutanes with isomeric butanols, including discussions on 1-bromo-2-methylpropane, sheds light on the thermodynamics of mixing halogenated compounds with alcohols. Such studies are pivotal for designing and understanding chemical processes involving this compound, especially in the context of excess enthalpies and solvent interactions (Artigas et al., 2001).
Structural and Spectroscopic Analysis
In another vein, Pavitha et al. (2017) conducted a study on the synthesis and characterization of novel compounds involving 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol. This research not only highlights the synthetic utility of derivatives of this compound but also emphasizes the importance of detailed structural and spectroscopic analysis in developing new chemical entities with potential applications in materials science and pharmacology (Pavitha et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-2-methylpropane-d9 is the nucleophilic center in a molecule. This compound, being an alkyl halide, is electrophilic in nature and thus seeks out nucleophilic centers for reaction .
Mode of Action
This compound interacts with its targets through a mechanism known as the SN1 reaction . This reaction involves two steps:
- The first step is the spontaneous, unimolecular dissociation of the alkyl bromide to yield a carbocation .
- The second step involves the intermediate carbocation being immediately trapped by a nucleophile .
Biochemical Pathways
The SN1 reaction pathway is the primary biochemical pathway affected by this compound. This pathway involves the formation of a carbocation intermediate, which is then attacked by a nucleophile .
Result of Action
The result of the action of this compound is the formation of a new compound where the bromine atom has been replaced by a nucleophile. This can lead to various molecular and cellular effects depending on the specific nucleophile involved and the context of the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of the SN1 reaction can be influenced by the polarity of the solvent, temperature, and the presence of other substances . It is chemically stable under standard ambient conditions .
Propriétés
IUPAC Name |
1-bromo-1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-CBZKUFJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)


![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)
![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)


